molecular formula C25H25N5O3 B2896673 N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029770-65-7

N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2896673
CAS No.: 1029770-65-7
M. Wt: 443.507
InChI Key: BFGXMEXEDDHIGC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, a naphthyridine core, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the oxadiazole ring and the cyclopentyl group. Common reagents used in these reactions include cyclopentanone, methylphenylhydrazine, and various acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
  • N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Biological Activity

N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex compound that belongs to the class of N-substituted naphthyridineacetamides. This compound exhibits a variety of biological activities due to its unique structural features, including the naphthyridine and oxadiazole moieties. This article explores its biological activity, highlighting relevant research findings and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C27H28N4O3\text{C}_{27}\text{H}_{28}\text{N}_{4}\text{O}_{3}

This compound features multiple functional groups that contribute to its pharmacological properties. The presence of the naphthyridine ring system is particularly noteworthy for its established antibacterial and antitumor activities .

Antimicrobial Activity

Research indicates that compounds within the oxadiazole family exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria. The oxadiazole moiety is linked to anti-inflammatory and anticonvulsant effects, suggesting a multifaceted role in pharmacology .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative AE. coli10 µg/mL
Oxadiazole Derivative BS. aureus5 µg/mL
Naphthyridine Compound CP. aeruginosa15 µg/mL

Antitumor Activity

The structural components of N-cyclopentyl derivatives indicate potential antitumor activity. Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy
A recent study evaluated a series of naphthyridine derivatives in vitro against several cancer cell lines. The results demonstrated that the compounds exhibited IC50 values ranging from 5 to 20 µM against different cancer types, indicating promising antitumor activity.

Enzyme Inhibition

N-cyclopentyl derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, phosphodiesterase (PDE) inhibition has been linked to anti-inflammatory effects by elevating intracellular cAMP levels .

Table 2: Enzyme Inhibition Activity

Compound NameTarget EnzymeIC50 Value (µM)
N-cyclopentyl derivativePDE4D12 µM
Related naphthyridinePDE58 µM

The biological activity of N-cyclopentyl derivatives is attributed to their ability to interact with specific biological targets. The oxadiazole ring enhances lipophilicity and facilitates membrane penetration, while the naphthyridine core is known for its ability to bind to various receptors and enzymes.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and conformations of these compounds at active sites of target proteins. Such studies suggest that modifications in the chemical structure can significantly influence biological activity.

Properties

IUPAC Name

N-cyclopentyl-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-15-7-10-17(11-8-15)23-28-25(33-29-23)20-13-30(14-21(31)27-18-5-3-4-6-18)24-19(22(20)32)12-9-16(2)26-24/h7-13,18H,3-6,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGXMEXEDDHIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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